1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde
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Overview
Description
1-Methyl-2-oxabicyclo[221]heptane-4-carbaldehyde is a bicyclic organic compound characterized by its unique structure, which includes an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as distillation or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxabicycloheptane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid.
Reduction: 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxabicycloheptane ring system may also interact with specific receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
1,4-Cineole (1-isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane): Known for its presence in essential oils and its use in fragrances.
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity.
7-Oxabicyclo[2.2.1]heptane Derivatives: Various derivatives with different substituents on the bicyclic ring system, used in asymmetric synthesis and as intermediates in organic synthesis.
Uniqueness: 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
2758001-03-3 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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